

An In-depth Technical Guide to the Biosynthesis of Verruculogen in Fungi

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Compound of Interest

Compound Name: Verruculogen

Cat. No.: B192650

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Introduction

Verruculogen, a potent tremorgenic mycotoxin, belongs to the diketopiperazine class of fungal secondary metabolites. Its complex chemical structure, featuring a unique endoperoxide bridge, and its neurological effects have made it a subject of significant interest in the fields of natural product chemistry, toxicology, and drug development. This technical guide provides a comprehensive overview of the **verruculogen** biosynthesis pathway in fungi, with a focus on the genetic and enzymatic machinery responsible for its production. The information presented herein is intended to serve as a valuable resource for researchers investigating fungal secondary metabolism and professionals involved in the discovery and development of new therapeutic agents.

The Verruculogen Biosynthetic Gene Cluster

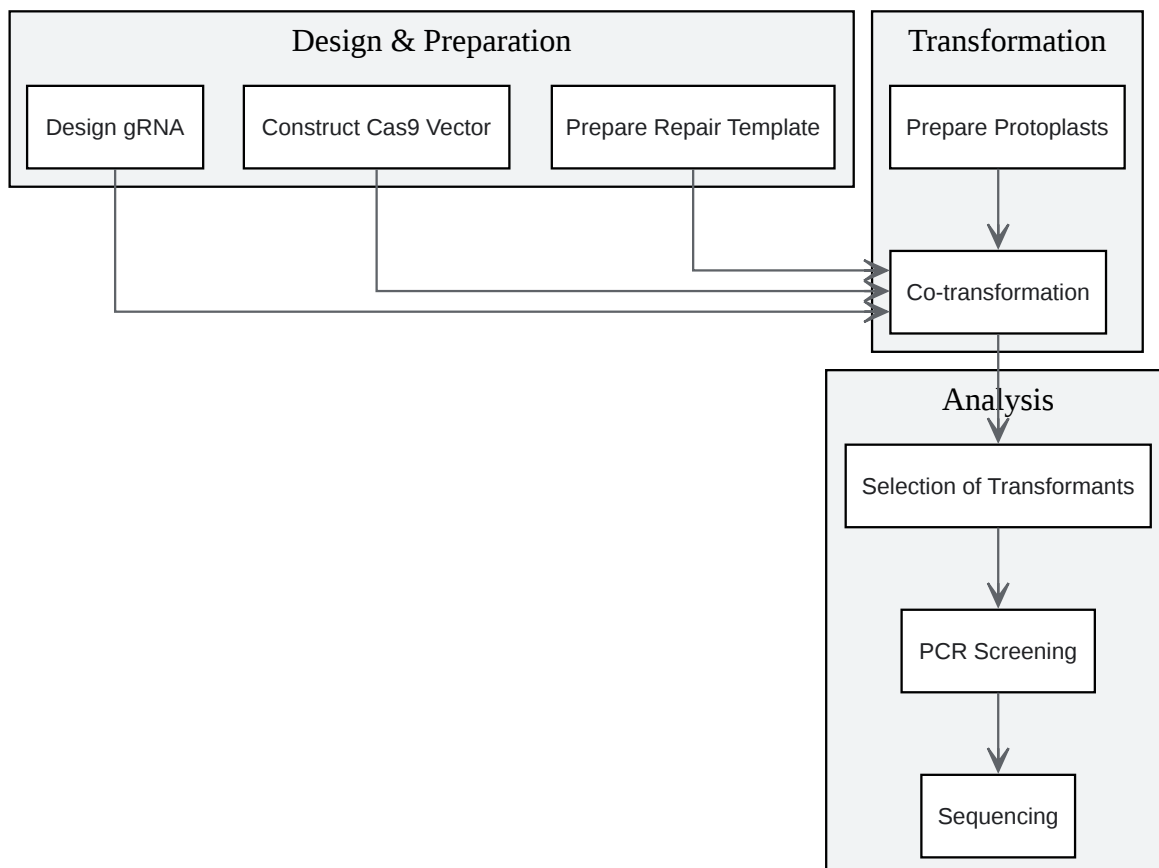
The biosynthesis of **verruculogen** is orchestrated by a set of genes typically organized in a contiguous cluster within the fungal genome. In the well-studied fungus *Aspergillus fumigatus*, this cluster is referred to as the *ftm* (fumitremorgin) gene cluster, as **verruculogen** shares a common biosynthetic origin with other fumitremorgin-type alkaloids. While the exact composition of the gene cluster can vary slightly between different fungal species, the core enzymatic functions are generally conserved.

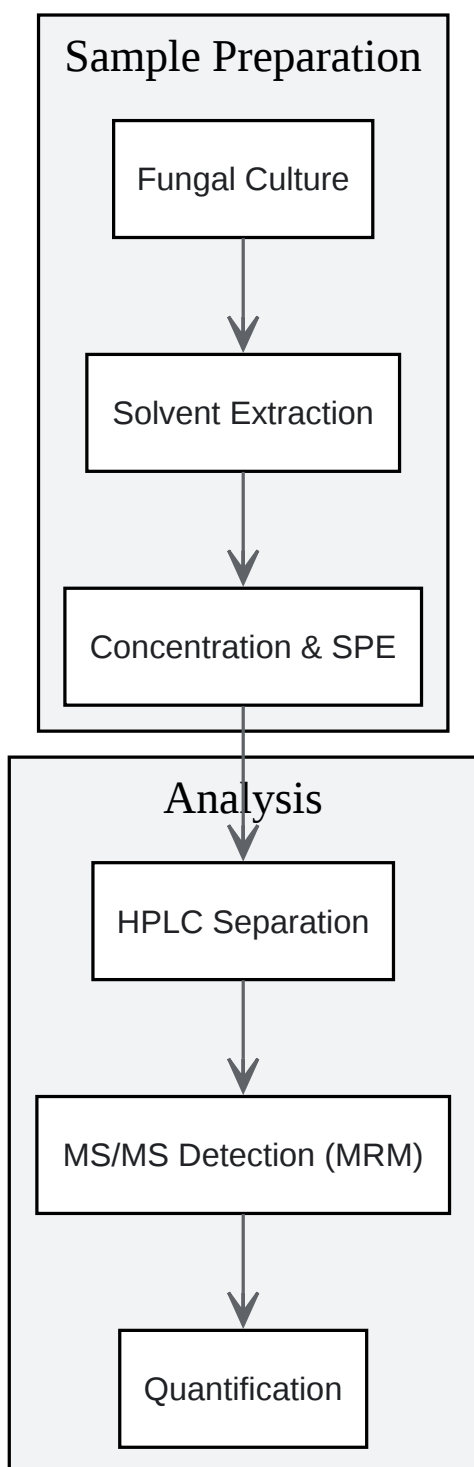
The Biosynthetic Pathway: From Precursors to Verruculogen

The journey from simple amino acid precursors to the intricate structure of **verruculogen** involves a series of enzymatic transformations, each catalyzed by a specific protein encoded within the *ftm* gene cluster. The pathway can be broadly divided into several key stages:

- **Diketopiperazine scaffold formation:** The pathway initiates with the condensation of two amino acids, L-tryptophan and L-proline, to form the diketopiperazine core structure, brevianamide F. This crucial step is catalyzed by a nonribosomal peptide synthetase (NRPS).
- **Prenylation events:** The brevianamide F scaffold undergoes one or more prenylation reactions, where a dimethylallyl pyrophosphate (DMAPP) group is attached to the indole ring of the tryptophan moiety. These reactions are catalyzed by prenyltransferases.
- **Oxidative modifications:** A series of oxidative reactions, primarily catalyzed by cytochrome P450 monooxygenases, modify the growing molecule. These modifications are essential for the formation of the characteristic polycyclic structure of the fumitremorgin family.
- **Methylation:** In some branches of the pathway, a methyl group is added, a reaction catalyzed by a methyltransferase.
- **Final endoperoxide ring formation:** The final and defining step in **verruculogen** biosynthesis is the formation of the eight-membered endoperoxide ring. This remarkable transformation is catalyzed by a non-heme iron-dependent dioxygenase, **verruculogen** synthase.

Below is a DOT language script that visualizes the core biosynthetic pathway of **Verruculogen**.





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